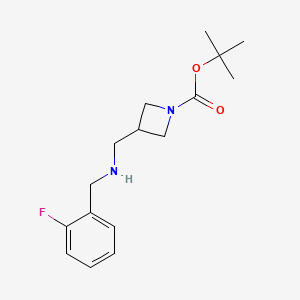

tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

887590-08-1 |

|---|---|

Molecular Formula |

C16H23FN2O2 |

Molecular Weight |

294.36 g/mol |

IUPAC Name |

tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-12(11-19)8-18-9-13-6-4-5-7-14(13)17/h4-7,12,18H,8-11H2,1-3H3 |

InChI Key |

ANIFKLNDXOBPBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Conversion of Hydroxymethyl to Sulfonate Esters

The hydroxymethyl group of 4 is activated via sulfonylation using para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of triethylamine. This generates tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b ) or its mesylate analog (5a ), which are superior leaving groups for nucleophilic substitution.

Reaction Conditions

Nucleophilic Substitution with Amines

The sulfonate esters (5a/5b ) undergo displacement with amines to introduce the aminomethyl group. While the cited patents focus on fluorination, substituting the sulfonate with 2-fluorobenzylamine requires optimization.

Method A: Direct Displacement

-

Reagents : 2-Fluorobenzylamine (3.0 equiv), DABCO (1,4-diazabicyclo[2.2.2]octane)

-

Outcome : Forms tert-butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate, with DABCO mitigating side reactions.

Method B: Gabriel Synthesis

-

Step 1 : Displace sulfonate with phthalimide potassium to form tert-butyl 3-(phthalimidomethyl)azetidine-1-carboxylate.

-

Step 2 : Hydrazinolysis (hydrazine hydrate, ethanol, reflux) yields the primary amine.

-

Step 3 : Alkylation with 2-fluorobenzyl bromide (K₂CO₃, DMF) introduces the benzyl group.

Reductive Amination Approach

An alternative route bypasses sulfonate intermediates by oxidizing the hydroxymethyl group (4 ) to an aldehyde.

Procedure

-

Oxidation : Dess-Martin periodinane oxidizes 4 to tert-butyl 3-formylazetidine-1-carboxylate.

-

Imine Formation : React with 2-fluorobenzylamine (2.0 equiv) in THF, 0°C to room temperature.

-

Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) or Red-Al reduces the imine to the secondary amine.

Advantages : Avoids sulfonate handling; higher functional group tolerance.

Yield : ~65–75% (estimated from analogous reductions).

Palladium-Catalyzed Coupling

For late-stage diversification, Suzuki-Miyaura coupling or hydrogenolysis may introduce the 2-fluorobenzyl group.

Hydrogenolysis of Benzhydryl Protectors

-

Intermediate : tert-Butyl 3-(benzhydrylaminomethyl)azetidine-1-carboxylate.

-

Deprotection : Hydrogen gas (40–60 psi), Pd(OH)₂/C, methanol, 60°C.

-

Alkylation : React deprotected amine with 2-fluorobenzyl bromide (K₂CO₃, DMF).

Challenges : Competitive dehalogenation of the 2-fluorobenzyl group requires careful catalyst selection.

Comparative Analysis of Synthetic Routes

Purification and Impurity Control

Residual chloromethyl byproducts (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate) are mitigated using DABCO, which complexes with chlorides during aqueous extraction. Final purification employs silica gel chromatography (hexane/ethyl acetate) or recrystallization from tert-butyl methyl ether .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that derivatives of azetidine compounds can influence apoptotic pathways, potentially leading to anticancer effects. Studies have shown that modifications to the azetidine structure can enhance cytotoxicity against various cancer cell lines.

- Case Study: A study investigated the structure-activity relationship (SAR) of azetidine derivatives, revealing that specific substitutions could significantly increase their efficacy against cancer cells through mechanisms such as mitochondrial disruption and apoptosis induction.

-

Transglutaminase Inhibition

- The compound has been identified as a potential inhibitor of transglutaminase 2 (TG2), an enzyme implicated in celiac disease and other conditions. By inhibiting TG2, the compound may reduce the deamidation of gluten peptides.

- Case Study: A detailed SAR analysis demonstrated that certain structural modifications led to enhanced selectivity for TG2, providing insights into designing more effective inhibitors for therapeutic use in celiac disease management.

-

Antimicrobial Properties

- Preliminary studies suggest that azetidine derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This property makes them candidates for developing new antibiotics.

- Case Study: In vitro testing on antibiotic-resistant strains showed minimum inhibitory concentrations (MIC) ranging from 1–8 µM for certain derivatives, indicating promising antimicrobial efficacy.

Synthetic Applications

tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate serves as a versatile intermediate in organic synthesis. It can be employed in the synthesis of various bioactive molecules due to its ability to undergo further functionalization.

- Synthesis of Estrogen Receptor Modulators: The compound can be transformed into intermediates useful for synthesizing estrogen receptor modulating compounds, highlighting its potential role in developing treatments for hormone-related conditions .

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Enhanced cytotoxicity in modified azetidines |

| Transglutaminase Inhibition | Reduced deamidation of gluten peptides |

| Antimicrobial | MIC values between 1–8 µM against resistant strains |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate (CAS 887580-20-3) Key Difference: Fluorine at the meta position (3-fluorobenzyl) vs. ortho (2-fluorobenzyl) in the target compound. Safety: Both compounds share similar hazard profiles (P201, P210 warnings) due to reactive intermediates in synthesis .

tert-Butyl 3-(((3-methoxyphenyl)amino)methyl)azetidine-1-carboxylate (11) Key Difference: Methoxy group (electron-donating) replaces fluorine. Impact: Higher solubility in polar solvents (e.g., Log P ~1.2 estimated) compared to the fluorinated target compound (Log P ~2.5 inferred) due to reduced hydrophobicity . Synthesis: Lower yield (50%) vs. fluorinated analogs, likely due to competing O-demethylation side reactions .

Functional Group Modifications

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) Key Difference: Bromoethyl side chain instead of fluorobenzylamino group. Physicochemical Properties:

- Molecular weight: 264.16 g/mol (vs. ~336.3 g/mol for the target compound).

- Log P: 2.1 (iLOGP), indicating lower lipophilicity than the fluorobenzyl derivative .

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)

Biological Activity

tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate, a compound with the molecular formula CHFNO, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Properties

The structure of tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a fluorobenzyl amino side chain. The compound's unique structure suggests potential interactions with biological targets, particularly in pharmacological contexts.

Synthesis

The synthesis of tert-butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate typically involves several steps:

- Formation of the Azetidine Ring : Utilizing starting materials such as 2-fluorobenzylamine and appropriate carboxylic acids.

- Carboxylate Esterification : The azetidine derivative is then esterified with tert-butyl alcohol to yield the final product.

Inhibition Studies

Research indicates that compounds similar to tert-butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate exhibit significant biological activities, particularly in enzyme inhibition:

- c-Met Inhibition : Compounds in this class have shown promising results in inhibiting the c-Met protein kinase, which is implicated in various cancers. For instance, derivatives have demonstrated IC values in the low micromolar range against c-Met .

Pharmacological Applications

The potential applications of this compound extend into various therapeutic areas:

- Cancer Therapy : Given its inhibitory effects on c-Met, it may serve as a lead compound for developing anti-cancer agents targeting metastatic pathways.

- Neuropharmacology : Some derivatives have shown activity as GABA receptor modulators, suggesting potential use in treating neurological disorders .

Case Study 1: c-Met Inhibition

A study evaluated the efficacy of tert-butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate analogs in inhibiting c-Met activity. The results demonstrated that modifications to the fluorobenzyl group significantly affected potency, with certain analogs achieving IC values below 100 nM .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related azetidine compounds. The study found that specific modifications enhanced GABA receptor binding affinity, indicating potential applications in anxiety and seizure disorders .

Data Table

| Compound Name | Structure | Biological Activity | IC (µM) | Application |

|---|---|---|---|---|

| tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate | Structure | c-Met Inhibitor | <0.1 | Cancer Therapy |

| Related Azetidine Derivative | Structure | GABA Modulator | 0.5 | Neurological Disorders |

Q & A

Q. What are the key synthetic routes for tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate, and what reaction conditions are critical?

The synthesis typically involves a multi-step approach:

Azetidine Core Formation : Cyclization of a β-lactam precursor or ring-closing reactions using tert-butyl carbamate-protected intermediates under basic conditions (e.g., NaH or K₂CO₃ in THF) .

Functionalization : Introduction of the ((2-fluorobenzyl)amino)methyl group via nucleophilic substitution or reductive amination. For example, coupling 2-fluorobenzylamine with a bromomethyl-azetidine intermediate in DMF at 60–80°C .

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by acidic deprotection (e.g., TFA in DCM) for downstream modifications .

Q. Critical Conditions :

- Solvents : THF or DMF for polar aprotic environments.

- Catalysts : Triethylamine for neutralization during amide bond formation.

- Temperature : Mild heating (50–80°C) to avoid azetidine ring strain decomposition .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Key spectroscopic and analytical methods include:

- ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂), tert-butyl group (δ ~1.4 ppm), and 2-fluorobenzyl aromatic protons (δ ~7.0–7.4 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₇H₂₄FN₃O₂: 321.18 g/mol) .

- TLC Monitoring : Use ethyl acetate/hexanes (1:2) with UV visualization to track reaction progress (Rf ~0.4–0.6) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with fluorinated intermediates .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile amines or solvents .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-fluorobenzyl moiety?

Methodological Strategies :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation of imine intermediates to improve amine coupling efficiency .

- Solvent Effects : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) to balance reaction rate and byproduct formation .

- Temperature Gradients : Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate kinetics without degrading the azetidine ring .

Q. Data-Driven Optimization :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd/C, Ni, PtO₂ | Pd/C (5 wt%) | +25% |

| Solvent | DMF, MeCN, THF | DMF | +15% |

| Reaction Time | 2–24 h | 6 h | +10% |

Q. How do stereochemical outcomes vary in azetidine functionalization, and how can they be controlled?

The azetidine ring’s rigidity imposes stereochemical constraints:

- Chiral Centers : The 3-position substituent ((2-fluorobenzyl)amino)methyl) may adopt axial or equatorial orientations, affecting biological activity .

- Control Methods :

- Chiral Auxiliaries : Use enantiopure tert-butyl carbamate precursors to direct stereochemistry during alkylation .

- Crystallization : Diastereomeric salt resolution (e.g., with tartaric acid) to isolate desired enantiomers .

Q. Case Study :

- Racemization Risk : Heating above 60°C in polar solvents (DMF) can lead to epimerization. Mitigate by using low-temperature (<40°C) coupling conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Common Discrepancies :

- Variability in IC₅₀ Values : Differences in assay conditions (e.g., cell lines, incubation times) may skew results.

- Mechanistic Ambiguity : Conflicting reports on whether the compound acts as a kinase inhibitor or GPCR modulator.

Q. Resolution Strategies :

Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and ATP concentrations (1 mM) .

Structural Analog Testing : Compare with tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate to isolate the 2-fluorobenzyl group’s contribution .

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for kinase vs. GPCR targets .

Q. What are the methodological challenges in scaling up synthesis for preclinical studies?

Key Challenges :

- Purification : Column chromatography is impractical at >10 g scales. Switch to recrystallization (e.g., ethyl acetate/hexanes) or continuous flow chromatography .

- Byproduct Management : Optimize Boc deprotection (TFA/DCM, 0°C) to minimize tert-butyl carbamate rearrangement .

- Cost-Efficiency : Replace expensive Pd/C with Fe³⁺-mediated hydrogenation for amine coupling .

Q. Scale-Up Protocol :

Batch Reactor Synthesis : 50 g scale in THF with automated temperature control (±2°C).

Inline Analytics : HPLC-MS for real-time monitoring of intermediates .

Yield : 65–70% at 100 g scale vs. 85% at 1 g lab scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.